Cas no 2176125-87-2 (3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)
![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane structure](https://ja.kuujia.com/scimg/cas/2176125-87-2x500.png)
3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane 化学的及び物理的性質
名前と識別子
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- 3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
- 3-(5-bromopyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
- 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
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- インチ: 1S/C13H17BrN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3
- InChIKey: AZITUKPIGYALGF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)OC1CC2CCC(C1)N2C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 262
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 25.4
3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-1738-4mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-2μmol |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-2mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-5μmol |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-40mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-5mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-15mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-20μmol |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-30mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-1738-50mg |
3-[(5-bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane |
2176125-87-2 | 50mg |
$160.0 | 2023-09-07 |
3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octaneに関する追加情報
Professional Introduction to Compound with CAS No. 2176125-87-2 and Product Name: 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
The compound with the CAS number 2176125-87-2 and the product name 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex bicyclic structure and functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a brominated pyridine moiety and an azabicycloalkane core suggests a unique set of chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds, particularly those incorporating nitrogen-containing rings. The bicyclo[3.2.1]octane scaffold is known for its structural rigidity and biological activity, making it a favored motif in drug design. The introduction of an azabicycloalkane structure into this framework enhances its potential as a pharmacophore, offering new opportunities for modulating biological targets.
The 5-bromopyridin-2-yl)oxy group in the compound's structure is particularly noteworthy. Pyridine derivatives are widely recognized for their role in medicinal chemistry, often serving as key components in active pharmaceutical ingredients (APIs). The bromine substituent further increases the compound's reactivity, allowing for diverse chemical modifications that can be tailored to specific biological needs. This reactivity makes it an attractive intermediate for synthesizing more complex molecules.
Recent studies have highlighted the importance of azabicycloalkanes in the development of bioactive compounds. These structures have been shown to exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability. The incorporation of an azabicycloalkane into 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane not only enhances its structural complexity but also opens up possibilities for targeting a wide range of therapeutic areas.
The compound's potential applications extend to various therapeutic domains, including oncology, neurology, and inflammation. In oncology, for instance, pyridine-based compounds have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The unique structure of 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane may offer novel mechanisms of action that could lead to the development of more effective anticancer agents.
In the field of neurology, azabicycloalkanes have shown promise as modulators of neurotransmitter receptors and ion channels. The structural features of this compound may enable it to interact with specific neurological targets, potentially leading to treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory properties have been explored in preclinical studies, suggesting its utility in managing chronic inflammatory conditions.
The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves sophisticated organic transformations that highlight the compound's synthetic challenge and elegance. The construction of the azabicycloalkane core requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and ring-closing metathesis, have been employed to achieve this goal.
From a computational chemistry perspective, the molecular modeling of this compound has provided valuable insights into its binding interactions with biological targets. Docking studies have been conducted to predict how this molecule might interact with proteins and enzymes relevant to various diseases. These studies not only help in understanding its mechanism of action but also guide future modifications to enhance its potency and selectivity.
The pharmacological evaluation of 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane has revealed several promising characteristics. Preliminary in vitro assays have demonstrated its ability to inhibit specific enzymatic targets with high affinity. Additionally, animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate tissue distribution.
Future research directions include optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high chemical purity. Furthermore, exploring derivatization strategies will be crucial in expanding the compound's therapeutic potential by fine-tuning its pharmacological properties.
In conclusion, 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane represents a significant contribution to the field of pharmaceutical chemistry due to its unique structure and multifaceted applications. Its potential as a lead compound in drug discovery underscores the importance of innovative molecular design and synthetic methodologies in advancing therapeutic interventions for various diseases.
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